Aspartic acid, N,N-dimethyl-
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Overview
Description
Aspartic acid, N,N-dimethyl- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the amino group in aspartic acid. It is known for its involvement in various biochemical processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartic acid, N,N-dimethyl- can be synthesized through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Another method involves the reductive methylation of aspartic acid using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: In industrial settings, the production of aspartic acid, N,N-dimethyl- often involves enzymatic protocols. For instance, an enzymatic protocol using a predicted N-demethylase from Chloroflexi bacterium has been developed for the chiral resolution of N-methyl-D,L-aspartic acid . This method is advantageous due to its mild reaction conditions and high specificity.
Chemical Reactions Analysis
Types of Reactions: Aspartic acid, N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize aspartic acid, N,N-dimethyl- under controlled conditions.
Substitution: Substitution reactions often involve nucleophilic reagents that target the carboxyl or amino groups of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce N-methylated derivatives.
Scientific Research Applications
Aspartic acid, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
Aspartic acid, N,N-dimethyl- can be compared with other similar compounds such as N-methyl-D-aspartic acid (NMDA) and N,N-dimethylglycine. While NMDA is known for its role in neuroexcitatory events and as a potent agonist of a glutamate receptor subtype, N,N-dimethylglycine is studied for its potential benefits in enhancing physical performance and reducing fatigue . The unique structural features of aspartic acid, N,N-dimethyl- contribute to its specific biochemical properties and applications.
Comparison with Similar Compounds
- N-methyl-D-aspartic acid (NMDA)
- N,N-dimethylglycine
- N-methylglycine (sarcosine)
Aspartic acid, N,N-dimethyl- stands out due to its specific interactions with molecular targets and its potential therapeutic applications in neurology.
Properties
CAS No. |
2503-47-1 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
AXWJKQDGIVWVEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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